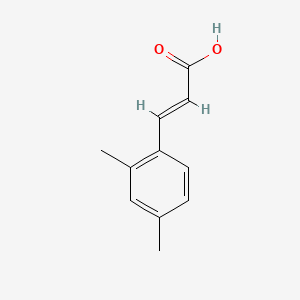

2,4-Dimethylcinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSZMHHSCOXWPC-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dimethylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4-dimethylcinnamic acid, a member of the cinnamic acid family of organic compounds. Cinnamic acids and their derivatives are subjects of extensive research due to their prevalence in natural products and their wide-ranging pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal properties.[1][2] This document consolidates essential physicochemical data, detailed synthetic protocols, spectroscopic analysis, and an exploration of its chemical behavior and potential applications to support advanced research and development.

Core Physicochemical Properties

This compound presents as a white to off-white or pale yellow-green crystalline solid. Its core identity and physical characteristics are foundational to its application in experimental settings.

Structural and General Data

| Property | Value | Source(s) |

| IUPAC Name | (E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | [3] |

| Synonyms | 2,4-Dimethyl-trans-cinnamic acid | [3] |

| CAS Number | 6972-61-8 | [3] |

| Molecular Formula | C₁₁H₁₂O₂ | [3] |

| Molecular Weight | 176.21 g/mol | [3] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 134-137 °C | - |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general solubility characteristics of similar phenolic acids, a qualitative profile can be inferred.[4] The compound is expected to be sparingly soluble in water and readily soluble in common organic solvents.

-

Expected High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, Ethanol, Acetone.

-

Expected Moderate Solubility: Ethyl acetate, Dichloromethane.

-

Expected Low Solubility: Water, Hexane, Toluene.

Experimental Insight: For biological assays, preparing a concentrated stock solution in DMSO is a standard and effective practice.[5] Subsequent dilutions can then be made in aqueous buffers or cell culture media, though researchers should be mindful of potential precipitation at higher final concentrations.

Synthesis of this compound

The most reliable and common method for synthesizing cinnamic acids and their derivatives is the Knoevenagel condensation .[6] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[6][7]

Reaction Principle

The synthesis of this compound is achieved by reacting 2,4-dimethylbenzaldehyde with malonic acid. The reaction is typically catalyzed by a base like pyridine with a catalytic amount of piperidine. The mechanism involves the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration and subsequent decarboxylation (loss of CO₂) under the reaction conditions to yield the final α,β-unsaturated carboxylic acid product.[6]

Caption: Knoevenagel condensation workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol is adapted from established green chemistry methods for Knoevenagel condensation.[7][8]

Materials:

-

2,4-Dimethylbenzaldehyde

-

Malonic Acid

-

Pyridine

-

Piperidine

-

95% Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylbenzaldehyde (0.10 mol), malonic acid (0.11 mol), and 95% ethanol (25 mL).

-

Catalyst Addition: To the mixture, add pyridine (2.5 mL).[8]

-

Reflux: Heat the reaction mixture to a gentle reflux and allow it to proceed for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath to facilitate crystallization. A large mass of crystals should form.

-

Isolation: Break up the crystal mass with a spatula. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two small portions of cold 95% ethanol (e.g., 2 x 3 mL) to remove residual pyridine and unreacted starting materials.[8]

-

Recrystallization (Purification): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce recrystallization, yielding the purified this compound.

-

Drying: Collect the purified crystals by vacuum filtration and air-dry them completely. The final product should be a white to off-white solid.

Spectroscopic and Analytical Characterization

Definitive structural elucidation and purity assessment are critical for research applications. The following data provides a reference for the spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for confirming the structure and isomeric purity of the synthesized compound. The data below is predicted based on standard chemical shift values and analysis of similar structures.[9][10][11]

¹H NMR (Proton NMR) - Predicted Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | d, J ≈ 16.0 Hz | 1H | H-β (alkene) |

| ~ 7.40 | d, J ≈ 8.0 Hz | 1H | H-6 (aromatic) |

| ~ 7.05 | s | 1H | H-3 (aromatic) |

| ~ 7.00 | d, J ≈ 8.0 Hz | 1H | H-5 (aromatic) |

| ~ 6.40 | d, J ≈ 16.0 Hz | 1H | H-α (alkene) |

| ~ 2.35 | s | 3H | C4-CH₃ |

| ~ 2.30 | s | 3H | C2-CH₃ |

| ~ 12.0 | br s | 1H | COOH |

The large coupling constant (~16.0 Hz) between H-α and H-β is characteristic of the trans (E) configuration of the double bond.

¹³C NMR (Carbon NMR) - Predicted Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.0 | C=O (Carboxylic Acid) |

| ~ 145.0 | C-β (alkene) |

| ~ 140.0 | C-4 (aromatic) |

| ~ 138.0 | C-2 (aromatic) |

| ~ 131.0 | C-1 (aromatic) |

| ~ 130.0 | C-6 (aromatic) |

| ~ 127.0 | C-5 (aromatic) |

| ~ 121.0 | C-α (alkene) |

| ~ 21.0 | C4-CH₃ |

| ~ 19.5 | C2-CH₃ |

Note: Aromatic carbon assignments are predictive and may vary slightly.[12][13]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (from hydrogen-bonded carboxylic acid) |

| ~3050 | Medium | C-H stretch (aromatic and alkene) |

| ~2950 | Medium | C-H stretch (aliphatic, from methyl groups) |

| ~1700-1680 | Strong | C=O stretch (conjugated carboxylic acid) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1600, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1300-1200 | Strong | C-O stretch (carboxylic acid) |

| ~980 | Strong | =C-H bend (out-of-plane, trans alkene) |

The broad O-H stretch and strong C=O stretch are characteristic of a carboxylic acid dimer, which is typical in the solid state.[6][14][15][16]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺): m/z = 176.

-

Key Fragmentation Pathways: The fragmentation of cinnamic acids is well-studied. Common fragmentation patterns include:

-

Loss of a hydroxyl radical (-•OH): [M - 17]⁺, m/z = 159.

-

Loss of a carboxyl group (-•COOH): [M - 45]⁺, m/z = 131.

-

Formation of a benzopyrylium ion: This is a characteristic fragmentation for ortho-substituted cinnamic acids, though the presence of the 2-methyl group may influence this pathway.[17]

-

McLafferty rearrangement: If applicable, leading to characteristic neutral losses.

-

Caption: Primary fragmentation pathways for this compound in EI-MS.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its three primary components: the aromatic ring, the α,β-unsaturated double bond, and the carboxylic acid functional group.

Reactivity Profile

-

Carboxylic Acid Group: Undergoes typical reactions of carboxylic acids, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst to form an ester) and amidation (reaction with an amine, often requiring an activating agent like DCC, to form an amide).[18]

-

Alkene Double Bond: The double bond is conjugated with both the phenyl ring and the carbonyl group, making it susceptible to nucleophilic addition (Michael addition). It can also undergo electrophilic addition reactions and cycloadditions. The electron-donating methyl groups on the ring increase the electron density of the double bond, potentially enhancing its reactivity towards electrophiles.[19]

-

Aromatic Ring: The two methyl groups are ortho- and para-directing, activating the ring for electrophilic aromatic substitution. However, steric hindrance from the propenoic acid side chain and the existing methyl group may influence the position of further substitution.

Potential Applications and Biological Activity

While this compound itself is not as extensively studied as other derivatives like ferulic or caffeic acid, the cinnamic acid scaffold is a well-established pharmacophore.

-

Antimicrobial Activity: Cinnamic acid and its derivatives are known to possess both antibacterial and antifungal properties.[14][20][21][22][23][24][25][26] Their mechanism of action is often attributed to the disruption of cell membranes, inhibition of key enzymes, and interference with biofilm formation.[25] Studies have shown that derivatives with specific substitutions on the phenyl ring can exhibit potent activity against pathogenic fungi by inhibiting enzymes unique to fungi, such as benzoate 4-hydroxylase (CYP53).[20] The lipophilicity conferred by the methyl groups on this compound may enhance its ability to penetrate microbial cell membranes.

-

Drug Development Intermediate: The structural features of this compound make it a valuable building block in medicinal chemistry. The carboxylic acid provides a handle for forming ester or amide linkages to other pharmacophores, creating hybrid molecules with potentially synergistic or novel biological activities.[2]

Field-Proven Insight: Research on cinnamic acid derivatives has demonstrated that modifications to the phenyl ring significantly influence biological efficacy. For instance, the position and nature of substituents can modulate activities ranging from antibacterial to anticancer and antidiabetic properties.[1] While specific data for the 2,4-dimethyl variant is sparse, its structural similarity to other active derivatives suggests it is a promising candidate for screening in various biological assays.

Safety and Handling

As a laboratory chemical, this compound requires appropriate handling to ensure safety.

-

Hazard Classification: Causes skin irritation and serious eye irritation.

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Use in a well-ventilated area.

-

-

First Aid:

-

If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a readily synthesizable aromatic carboxylic acid with a well-defined chemical structure. While its biological properties have not been as thoroughly explored as other cinnamic acid derivatives, its core scaffold is of significant interest in pharmaceutical and materials science research. This guide provides the foundational chemical knowledge—including reliable synthetic protocols and comprehensive spectroscopic data—necessary for researchers to confidently incorporate this compound into their experimental workflows. Further investigation into its specific antimicrobial, antioxidant, and other pharmacological activities is warranted and represents a promising area for future research.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. bepls.com [bepls.com]

- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. eng.uc.edu [eng.uc.edu]

- 17. rsc.org [rsc.org]

- 18. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antibacterial and antibiofilm activity of cinnamic acid against Multidrug-resistant bacteria isolated from Ramadi Teaching hospitals, Iraq | Journal of Applied and Natural Science [journals.ansfoundation.org]

An In-Depth Technical Guide to 2,4-Dimethoxycinnamic Acid for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethoxycinnamic acid, a methoxy-substituted derivative of the naturally occurring phenylpropanoid, cinnamic acid. While the initial query referenced "2,4-Dimethylcinnamic acid," extensive database searches consistently identified "2,4-Dimethoxycinnamic acid" as the compound of significant scientific interest and commercial availability. This guide will therefore focus on the latter, providing in-depth information on its chemical identity, synthesis, structural characterization, and burgeoning applications in pharmaceutical research. Particular emphasis is placed on its antioxidant, anti-inflammatory, and neuroprotective properties, offering field-proven insights for researchers and professionals in drug development.

Core Identification and Chemical Structure

2,4-Dimethoxycinnamic acid is a well-characterized organic compound with significant potential in various scientific domains.

Chemical Identity:

| Identifier | Value |

| Compound Name | 2,4-Dimethoxycinnamic acid |

| IUPAC Name | (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid[1] |

| CAS Number | 6972-61-8[1] |

| Molecular Formula | C₁₁H₁₂O₄[1] |

| Molecular Weight | 208.21 g/mol [1] |

| Synonyms | trans-2,4-Dimethoxycinnamic acid, (E)-3-(2,4-dimethoxyphenyl)acrylic acid |

Chemical Structure:

The structure of 2,4-Dimethoxycinnamic acid features a cinnamic acid backbone with two methoxy groups substituted on the phenyl ring at positions 2 and 4. The molecule predominantly exists as the more stable trans (E) isomer due to steric hindrance.

Caption: 2D structure of (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid.

Synthesis and Mechanistic Insights

The synthesis of 2,4-Dimethoxycinnamic acid is most commonly and efficiently achieved through the Knoevenagel condensation. This reaction offers a strategic advantage over others, such as the Perkin reaction, particularly for aromatic aldehydes bearing electron-donating groups, as it generally proceeds under milder conditions and provides good yields.

2.1. The Knoevenagel Condensation: A Preferred Synthetic Route

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. For the synthesis of cinnamic acids, this is often referred to as the Doebner modification. The choice of a weak base like pyridine, often with a co-catalyst like piperidine, is crucial. The base deprotonates the active methylene compound, forming a nucleophilic enolate that then attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration and decarboxylation lead to the formation of the α,β-unsaturated carboxylic acid.

Caption: Workflow for the synthesis of 2,4-Dimethoxycinnamic acid via Knoevenagel condensation.

2.2. Experimental Protocol: Knoevenagel Condensation

This protocol is a representative example for the laboratory-scale synthesis of 2,4-Dimethoxycinnamic acid.

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 2,4-Dimethoxybenzaldehyde (1.0 eq) and malonic acid (1.5 eq).

-

Add anhydrous pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 100-115 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into an ice-water mixture.

-

Acidify the aqueous mixture with concentrated HCl until the pH is approximately 1-2. This will precipitate the crude 2,4-Dimethoxycinnamic acid.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine and other water-soluble impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure 2,4-Dimethoxycinnamic acid as a white to off-white crystalline solid.

-

Dry the purified crystals under vacuum.

Spectroscopic and Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,4-Dimethoxycinnamic acid.

3.1. Spectroscopic Data

| Technique | Key Observations and Assignments |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic, vinylic, and methoxy protons. A representative spectrum would show: Aromatic protons as multiplets or distinct doublets and doublet of doublets in the range of δ 6.4-7.8 ppm. The two vinylic protons of the propenoic acid moiety appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans configuration. One vinylic proton will be downfield (around δ 7.8 ppm) due to its proximity to the carbonyl group, and the other will be more upfield (around δ 6.4 ppm). The two methoxy groups will appear as singlets at approximately δ 3.8-3.9 ppm. |

| ¹³C NMR | The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. Key chemical shifts include: The carbonyl carbon of the carboxylic acid in the range of δ 168-175 ppm. The vinylic carbons will appear between δ 115-145 ppm. The aromatic carbons will resonate in the region of δ 98-162 ppm, with the carbons attached to the methoxy groups being the most deshielded. The carbons of the two methoxy groups will be observed around δ 55-56 ppm. |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the functional groups present: A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp C=O stretch from the carbonyl of the carboxylic acid around 1680-1710 cm⁻¹. C=C stretching vibrations from the alkene and aromatic ring in the 1600-1640 cm⁻¹ region. C-O stretching from the methoxy groups and the carboxylic acid, typically between 1000-1300 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak [M]⁺ at m/z 208. Common fragmentation patterns include the loss of a hydroxyl radical (-17), a carboxyl group (-45), and methoxy groups (-31), leading to characteristic fragment ions.[1] |

3.2. Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| Melting Point | 192-194 °C | [[“]] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | --INVALID-LINK-- |

Applications in Drug Development and Research

Cinnamic acid and its derivatives are a class of compounds that have garnered significant attention for their diverse pharmacological activities.[3][4] 2,4-Dimethoxycinnamic acid, in particular, has shown promise in several areas of therapeutic interest.

4.1. Antioxidant and Radical Scavenging Activity

The antioxidant properties of phenolic compounds are often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. While 2,4-Dimethoxycinnamic acid lacks free hydroxyl groups, its antioxidant activity is still significant. This is likely due to the electron-donating nature of the methoxy groups, which can stabilize the aromatic ring and participate in electron transfer reactions to scavenge reactive oxygen species (ROS).[5][6] The extended conjugation of the cinnamic acid structure also contributes to the stabilization of any resulting radical species.

The antioxidant mechanism can be a key factor in the compound's protective effects against oxidative stress-related pathologies.

4.2. Anti-Inflammatory Potential via NF-κB Pathway Modulation

Chronic inflammation is a hallmark of many diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8] Several natural compounds exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[7][9]

While direct studies on 2,4-Dimethoxycinnamic acid's effect on the NF-κB pathway are emerging, related methoxycinnamic acid derivatives have been shown to suppress the activation of NF-κB.[10] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators. This mechanism makes 2,4-Dimethoxycinnamic acid a compelling candidate for the development of novel anti-inflammatory agents.

Caption: Postulated anti-inflammatory mechanism of 2,4-Dimethoxycinnamic acid via inhibition of the NF-κB signaling pathway.

4.3. Neuroprotective Effects and Modulation of Neurotrophic Factors

Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and a decline in neurotrophic support. 2,4-Dimethoxycinnamic acid has demonstrated neuroprotective properties in preclinical studies.[5] One of the key pathways involved in neuronal survival, growth, and synaptic plasticity is the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[11][12]

Phytochemicals are known to modulate BDNF signaling, often leading to the activation of downstream pathways such as the CREB (cAMP response element-binding protein) pathway, which promotes the expression of pro-survival genes.[[“]][[“]] The ability of methoxycinnamic acid derivatives to cross the blood-brain barrier and exert their effects within the central nervous system makes them attractive for the development of therapies for neurological disorders.[5] The neuroprotective effects of 2,4-Dimethoxycinnamic acid may be, in part, mediated by its ability to enhance BDNF signaling and mitigate oxidative and inflammatory damage in neuronal cells.

Conclusion

2,4-Dimethoxycinnamic acid is a versatile and accessible compound with a growing body of evidence supporting its potential in drug discovery and development. Its straightforward synthesis, coupled with its promising antioxidant, anti-inflammatory, and neuroprotective properties, makes it a valuable lead compound for further investigation. This guide has provided a foundational understanding of its chemistry, synthesis, and biological activities, offering a solid starting point for researchers and scientists aiming to explore its therapeutic applications. As research continues to unravel the intricate mechanisms of its action, 2,4-Dimethoxycinnamic acid is poised to become an important molecule in the development of new treatments for a range of human diseases.

References

- 1. 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethylcinnamic Acid from 2,4-Dimethylbenzaldehyde

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethylcinnamic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The document details a robust and efficient synthetic protocol based on the Knoevenagel-Doebner condensation of 2,4-dimethylbenzaldehyde with malonic acid. A thorough examination of the reaction mechanism, a step-by-step experimental procedure, and detailed analytical characterization of the final product are presented. This guide is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry, offering field-proven insights to ensure reproducible and high-yield preparations.

Introduction: The Significance of Cinnamic Acid Derivatives

Cinnamic acids and their derivatives are a class of organic compounds that are of significant interest in the pharmaceutical and chemical industries. Their structural motif is a key component in a wide array of biologically active molecules, including antivirals, antifungals, and anticancer agents. Furthermore, their utility as synthetic building blocks allows for the construction of more complex molecular architectures. The specific compound, this compound, serves as a crucial precursor for the synthesis of various target molecules in drug discovery programs. The presence of the dimethyl substitution pattern on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

The synthesis of cinnamic acids is a well-established area of organic chemistry, with several named reactions capable of achieving this transformation. Among these, the Knoevenagel-Doebner condensation stands out for its efficiency, operational simplicity, and the use of readily available starting materials.[1][2][3] This guide will focus on a detailed, optimized protocol for the synthesis of this compound utilizing this powerful reaction.

The Knoevenagel-Doebner Condensation: Mechanism and Rationale

The Knoevenagel-Doebner condensation is a modification of the Knoevenagel condensation that employs a weak base, typically an amine, to catalyze the reaction between an aldehyde or ketone and a compound with an active methylene group, such as malonic acid.[1][2] The Doebner modification specifically utilizes pyridine as the solvent and a catalytic amount of a secondary amine, like piperidine, to facilitate both the condensation and a subsequent decarboxylation step, yielding the α,β-unsaturated carboxylic acid.[2][4]

The reaction mechanism can be broken down into the following key steps:

-

Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of malonic acid, forming a resonance-stabilized enolate. This enolate is a potent nucleophile.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2,4-dimethylbenzaldehyde, leading to the formation of a β-hydroxy dicarboxylic acid intermediate after protonation.

-

Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid.

-

Decarboxylation: Under the reaction conditions, typically with heating in pyridine, the α,β-unsaturated dicarboxylic acid undergoes decarboxylation to yield the final product, this compound, with the concurrent evolution of carbon dioxide.[4]

This one-pot condensation and decarboxylation sequence makes the Knoevenagel-Doebner reaction a highly efficient method for the synthesis of cinnamic acids.

Visualizing the Reaction Mechanism

Figure 1: The reaction mechanism of the Knoevenagel-Doebner condensation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for a similar transformation and has been optimized for the synthesis of this compound.[4]

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 2,4-Dimethylbenzaldehyde | ≥97% |

| Malonic Acid | ≥99% |

| Pyridine | Anhydrous, ≥99.8% |

| Piperidine | ≥99% |

| Hydrochloric Acid (HCl) | Concentrated (37%) |

| Round-bottom flask | 500 mL |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Büchner funnel and filter flask | |

| pH paper |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethylbenzaldehyde (0.1 mol, 13.42 g) and malonic acid (0.2 mol, 20.82 g).

-

Solvent and Catalyst Addition: To the flask, add anhydrous pyridine (100 mL). Stir the mixture to dissolve the solids. Once a homogenous solution is obtained, add piperidine (2.5 mL) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (400 mL) with constant stirring.

-

Precipitation: Acidify the aqueous mixture to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. This will cause the this compound to precipitate out of the solution as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) to remove any residual pyridine and other water-soluble impurities.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Visualizing the Experimental Workflow

Figure 2: A streamlined workflow for the synthesis of this compound.

Purification and Characterization

The crude product obtained from the reaction can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a high-purity crystalline solid.

Expected Yield and Physical Properties

| Parameter | Expected Value |

| Theoretical Yield | 17.62 g |

| Expected Actual Yield | 80-90% (14.1 g - 15.9 g) |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~145-148 °C (Predicted based on similar structures) |

Spectroscopic Analysis

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the cinnamate backbone, and the two methyl groups. The coupling constant between the vinylic protons (typically in the range of 15-16 Hz) will confirm the trans configuration of the double bond.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carboxyl carbon, the carbons of the double bond, the aromatic carbons, and the methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid at approximately 1680-1700 cm⁻¹, a broad O-H stretch from the carboxylic acid at around 2500-3300 cm⁻¹, and C=C stretching vibrations for the alkene and aromatic ring.[5]

Safety Considerations

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Piperidine: Piperidine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Always add acid to water, not the other way around, to avoid a violent exothermic reaction.

Conclusion

The Knoevenagel-Doebner condensation provides a reliable and high-yielding route to this compound from readily available starting materials. The protocol detailed in this guide is robust and can be readily implemented in a standard organic synthesis laboratory. The comprehensive characterization data provided will aid in the unambiguous identification and quality control of the final product. This technical guide serves as a valuable resource for scientists engaged in the synthesis of cinnamic acid derivatives for pharmaceutical and other applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. DSpace [open.bu.edu]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Elusive Natural Presence of 2,4-Dimethylcinnamic Acid: A Technical Guide for Researchers

Abstract

2,4-Dimethylcinnamic acid, a derivative of the ubiquitous phenylpropanoid, cinnamic acid, presents an intriguing case study in natural product chemistry. Despite the widespread occurrence of its structural analogs in the plant and microbial kingdoms, extensive database searches and literature reviews do not provide direct evidence for the isolation of this compound as a naturally occurring compound. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the natural occurrence of closely related cinnamic acid derivatives. It delves into the established methodologies for their extraction, isolation, and characterization, which would be directly applicable to the prospective discovery of this compound in a natural matrix. Furthermore, this guide explores the biosynthetic pathways of cinnamic acids and the diverse biological activities exhibited by this class of compounds, offering a robust framework for future research and discovery.

Introduction: The Cinnamic Acid Family and the Question of this compound

Cinnamic acid and its derivatives are a cornerstone of natural product chemistry, arising from the phenylpropanoid pathway and serving as precursors to a vast array of secondary metabolites, including flavonoids, lignans, and stilbenes.[1][2] These compounds are widely distributed in plants, fruits, vegetables, and even fungi, contributing to their flavor, fragrance, and defense mechanisms.[1][3] The basic cinnamic acid scaffold, consisting of a benzene ring attached to an acrylic acid moiety, is frequently adorned with hydroxyl, methoxy, and other functional groups, leading to a rich diversity of naturally occurring molecules with significant biological activities.[3][4]

While derivatives such as p-coumaric acid (4-hydroxycinnamic acid), ferulic acid (4-hydroxy-3-methoxycinnamic acid), and caffeic acid (3,4-dihydroxycinnamic acid) are abundant in nature, the same cannot be said for this compound.[5] Our comprehensive search of scientific literature and chemical databases reveals a notable absence of reports detailing the isolation of this compound from any natural source. This suggests that if it does exist in nature, it is likely a rare metabolite or has yet to be discovered.

This guide, therefore, takes a holistic approach. It provides a detailed examination of the natural occurrence and analytical methodologies for structurally similar, naturally occurring cinnamic acid derivatives. The protocols and principles outlined herein are directly transferable and provide a robust starting point for any investigation into the potential natural existence of this compound.

Natural Occurrence of Structurally Related Cinnamic Acid Derivatives

The natural world is replete with a variety of substituted cinnamic acids. Understanding their sources is critical for natural product discovery.

Table 1: Selected Naturally Occurring Cinnamic Acid Derivatives and Their Sources

| Compound Name | Substitution Pattern | Notable Natural Sources |

| p-Coumaric Acid | 4-hydroxy | Grains, fruits, vegetables, fungi[5] |

| Ferulic Acid | 4-hydroxy, 3-methoxy | Cereal brans, coffee, citrus fruits[4] |

| Caffeic Acid | 3,4-dihydroxy | Coffee, fruits, vegetables[4][5] |

| Sinapic Acid | 3,5-dimethoxy, 4-hydroxy | Spices, citrus fruits, vegetables[1] |

| 3,4-Dimethoxycinnamic Acid | 3,4-dimethoxy | Coffee beans[6] |

| 2,4-Dihydroxycinnamic Acid | 2,4-dihydroxy | Adina microcephala (stem bark)[7] |

| p-Methoxycinnamic Acid | 4-methoxy | Kaempferia galanga, Scrophularia buergeriana[4][8] |

| 2-Methoxycinnamic Acid | 2-methoxy | Scrophularia takesimensis[9] |

The diversity of these compounds underscores the metabolic plasticity within organisms to modify the basic cinnamic acid skeleton. The presence of both hydroxylated and methoxylated derivatives suggests that methylation is a common biosynthetic modification.

Methodologies for Extraction, Isolation, and Characterization

The successful isolation and identification of cinnamic acid derivatives from complex natural matrices hinge on a systematic and multi-step approach. The following workflow is a validated protocol applicable to this class of compounds.

Extraction

The choice of extraction solvent and technique is paramount and depends on the polarity of the target compound and the nature of the source material.

Step-by-Step Extraction Protocol:

-

Sample Preparation: The plant, fungal, or microbial material is typically dried and ground to a fine powder to increase the surface area for solvent penetration.

-

Solvent Selection: A gradient of solvents with increasing polarity is often employed for exhaustive extraction. A typical sequence is:

-

n-Hexane or Petroleum Ether: To remove non-polar compounds like lipids and waxes.

-

Chloroform or Dichloromethane: To extract compounds of intermediate polarity.

-

Ethyl Acetate: A common solvent for extracting phenolic compounds like cinnamic acid derivatives.[7]

-

Methanol or Ethanol: To extract more polar compounds.

-

-

Extraction Technique:

-

Soxhlet Extraction: A continuous extraction method suitable for exhaustive extraction.[7]

-

Maceration: Soaking the material in the solvent at room temperature for an extended period.

-

Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls and enhance solvent penetration.

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and accelerate extraction.

-

Isolation and Purification

Following extraction, the crude extract, which is a complex mixture of compounds, requires further separation and purification.

Workflow for Isolation and Purification:

Caption: A generalized workflow for the isolation and purification of cinnamic acid derivatives from a crude natural extract.

Detailed Steps:

-

Column Chromatography: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase. A gradient elution with a solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) separates the compounds based on their polarity.[10]

-

Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing compounds of interest.[11]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, pooled fractions are often subjected to Prep-HPLC, which offers higher resolution and yields pure compounds.[9]

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.[10]

Table 2: Spectroscopic Techniques for Characterization

| Technique | Information Obtained |

| UV-Visible Spectroscopy | Provides information about the presence of a chromophore, such as the conjugated system in cinnamic acids. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Determines the number and chemical environment of protons. ¹³C NMR: Determines the number and chemical environment of carbon atoms. 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms, allowing for the complete structural assignment.[7] |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide further structural information. |

Biosynthesis of Cinnamic Acids: The Phenylpropanoid Pathway

Cinnamic acids are synthesized in plants and some microorganisms via the phenylpropanoid pathway, which begins with the amino acid phenylalanine.

Caption: The initial steps of the phenylpropanoid pathway leading to the biosynthesis of cinnamic acid and its derivatives. PAL: Phenylalanine Ammonia-Lyase; C4H: Cinnamate 4-Hydroxylase.

The synthesis of a hypothetical this compound in nature would likely involve further enzymatic modifications of an earlier intermediate in this pathway, specifically through the action of methyltransferases.

Biological Activities of Cinnamic Acid Derivatives

The interest in cinnamic acid derivatives in drug discovery and development is driven by their broad spectrum of biological activities.

-

Antimicrobial Activity: Many cinnamic acid derivatives exhibit antibacterial and antifungal properties.[1][12] They can disrupt bacterial membranes and inhibit biofilm formation.[12][13]

-

Antioxidant Activity: As phenolic compounds, they are potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.[5]

-

Anti-inflammatory Activity: Some derivatives have been shown to possess anti-inflammatory properties.[11]

-

Anticancer Activity: Certain cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][11]

-

Hepatoprotective and Neuroprotective Effects: Methoxy derivatives of cinnamic acid have shown promise in protecting the liver and nervous system.[4]

The diverse bioactivities of known cinnamic acid derivatives provide a strong rationale for the continued search for novel, naturally occurring analogs, including the yet-to-be-discovered this compound.

Conclusion and Future Directions

While this compound remains elusive as a natural product, the rich chemistry and biology of its structural relatives provide a compelling case for continued exploration in this area. The methodologies for extraction, isolation, and characterization are well-established and can be readily applied to new discoveries. Future research should focus on exploring unique ecological niches and employing advanced analytical techniques, such as metabolomics, to potentially uncover novel cinnamic acid derivatives. The discovery of this compound from a natural source would not only be a significant contribution to natural product chemistry but could also unveil a new molecule with valuable biological properties for pharmaceutical and biotechnological applications.

References

- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity | MDPI [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Dimethoxycinnamic acid - Wikipedia [en.wikipedia.org]

- 7. academicjournals.org [academicjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. academicjournals.org [academicjournals.org]

- 10. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts [mdpi.com]

- 11. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

The Solubility Profile of 2,4-Dimethylcinnamic Acid in Organic Solvents: A Technical Guide for Researchers and Formulation Scientists

Abstract

2,4-Dimethylcinnamic acid, a substituted derivative of cinnamic acid, is a compound of growing interest in pharmaceutical and cosmetic research due to the pharmacological activities often associated with this class of molecules.[1] A fundamental physicochemical property governing its application, from synthesis and purification to formulation and bioavailability, is its solubility in organic solvents. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for this particular isomer is not extensively available in public literature, this guide establishes a robust framework for its determination and prediction. We will delve into the molecular determinants of solubility, present a detailed, field-proven experimental protocol for its measurement, and discuss the application of thermodynamic models for data correlation. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge and tools necessary to effectively work with this compound and to understand and predict its behavior in various solvent systems.

Introduction: The Significance of Solubility in the Application of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds found naturally in various plants and are known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The substitution on the phenyl ring of the cinnamic acid backbone significantly influences its physicochemical properties and, consequently, its potential applications. This compound, with two methyl groups on the aromatic ring, presents a unique profile that can impact its interactions with biological targets and its formulation characteristics.

In the pharmaceutical and cosmetic industries, understanding the solubility of an active ingredient is paramount.[4] Solubility dictates the choice of solvents for extraction, purification, and crystallization processes. In formulation science, it is a critical factor for developing effective delivery systems, be it for topical application or oral administration. Poor solubility can lead to challenges in achieving desired therapeutic concentrations and can negatively impact bioavailability. Therefore, a thorough understanding of the solubility of this compound in different organic solvents is a prerequisite for its successful translation from a laboratory curiosity to a functional ingredient.

Theoretical Framework: Molecular Structure and Its Influence on Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the free energy change of dissolution. This process can be conceptualized as two steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[5] For this compound, its solubility in a given organic solvent will be determined by a balance of several factors:

-

Polarity: The carboxylic acid group imparts polarity and the capacity for hydrogen bonding to the molecule. The phenyl ring and the two methyl groups contribute to its nonpolar character. The overall polarity of the molecule will dictate its affinity for polar versus nonpolar solvents.

-

Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor. Solvents that can effectively participate in hydrogen bonding with the carboxylic acid group are likely to be good solvents.

-

Molecular Size and Shape: The introduction of the two methyl groups increases the molecular size and may influence the crystal lattice energy of the solid. A higher crystal lattice energy would generally lead to lower solubility.

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[6] This relationship is described by the van't Hoff equation.

While quantitative solubility data for this compound is scarce, a recent study on the closely related isomer, 3,4-dimethoxycinnamic acid, provides valuable insights.[6] The study revealed that the solubility of 3,4-dimethoxycinnamic acid in 12 different organic solvents was influenced by the solvent's polarity, hydrogen bonding capacity, and cohesive energy density.[6] It is reasonable to hypothesize that this compound would exhibit similar trends, although the positions of the methyl groups will subtly alter the molecule's overall polarity and steric hindrance, leading to different quantitative solubility values.

Quantitative Solubility Data: A Comparative Perspective

As of the writing of this guide, a comprehensive dataset on the solubility of this compound in a range of organic solvents is not publicly available. However, to provide a practical context, the following table presents the experimentally determined mole fraction solubility (x) of the related compound, 3,4-dimethoxycinnamic acid , in various organic solvents at different temperatures, as reported in a recent study.[6] This data serves as a valuable reference point for estimating the potential solubility of this compound and for selecting appropriate solvents for experimental work.

| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Methanol | 0.00782 | 0.00945 | 0.01140 | 0.01372 | 0.01649 | 0.01977 | 0.02364 | 0.02821 | 0.03359 |

| Ethanol | 0.00793 | 0.00958 | 0.01156 | 0.01391 | 0.01671 | 0.02004 | 0.02399 | 0.02871 | 0.03434 |

| n-Propanol | 0.00711 | 0.00858 | 0.01034 | 0.01244 | 0.01495 | 0.01796 | 0.02157 | 0.02589 | 0.03104 |

| Isopropanol | 0.00559 | 0.00671 | 0.00806 | 0.00969 | 0.01164 | 0.01398 | 0.01679 | 0.02015 | 0.02418 |

| n-Butanol | 0.00693 | 0.00833 | 0.01001 | 0.01202 | 0.01443 | 0.01732 | 0.02079 | 0.02494 | 0.02992 |

| Isobutanol | 0.00615 | 0.00738 | 0.00886 | 0.01063 | 0.01275 | 0.01530 | 0.01835 | 0.02201 | 0.02640 |

| Acetone | 0.03058 | 0.03612 | 0.04265 | 0.05035 | 0.05944 | 0.07018 | 0.08287 | 0.09789 | 0.11568 |

| 2-Butanone | 0.02641 | 0.03120 | 0.03685 | 0.04352 | 0.05141 | 0.06073 | 0.07175 | 0.08479 | 0.10021 |

| Acetonitrile | 0.00698 | 0.00832 | 0.00990 | 0.01178 | 0.01401 | 0.01666 | 0.01981 | 0.02355 | 0.02799 |

| Methyl Acetate | 0.01783 | 0.02106 | 0.02487 | 0.02937 | 0.03468 | 0.04100 | 0.04845 | 0.05725 | 0.06767 |

| Ethyl Acetate | 0.01446 | 0.01711 | 0.02024 | 0.02394 | 0.02832 | 0.03350 | 0.03964 | 0.04690 | 0.05549 |

| 1,4-Dioxane | 0.03159 | 0.03722 | 0.04385 | 0.05166 | 0.06086 | 0.07170 | 0.08447 | 0.09952 | 0.11726 |

Data extracted from the Journal of Chemical & Engineering Data, 2024.[6]

Based on this data for the 3,4-dimethoxy isomer, we can infer that this compound is likely to exhibit good solubility in polar aprotic solvents like acetone and 1,4-dioxane, and moderate solubility in alcohols and esters. Its solubility in nonpolar solvents is expected to be lower. The two methyl groups in the 2,4-positions, being electron-donating and increasing the nonpolar surface area, might lead to slightly different solubility values compared to the 3,4-dimethoxy isomer.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data for this compound, a well-controlled experimental procedure is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[7][8][9]

The Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Caption: Workflow for determining the solubility of this compound using the isothermal shake-flask method.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps or glass-stoppered flasks

-

Thermostatic shaker or water bath with agitation

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium is reached with undissolved solid present.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[8] Preliminary experiments can be conducted to determine the time required to reach a stable concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent any undissolved particles from being included in the analysis.

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

Analytical Quantification: HPLC-UV Method

A reversed-phase HPLC method with UV detection is a suitable and widely used technique for the quantification of cinnamic acid and its derivatives.[10][11][12]

Typical HPLC Parameters:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[10]

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol).[11][13]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

-

Detection: UV detector set at the wavelength of maximum absorbance (λmax) of this compound. The λmax can be determined by running a UV scan of a standard solution. For comparison, trans-cinnamic acid has a λmax around 270 nm.[14]

Method Validation: The HPLC method must be validated for linearity, accuracy, precision, and selectivity to ensure reliable quantification.[10] A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Data Analysis and Thermodynamic Modeling

Once the concentration of the saturated solution is determined, the solubility can be expressed in various units, such as mg/mL, g/100g of solvent, or mole fraction.

The temperature dependence of solubility can be correlated using thermodynamic models. The modified Apelblat equation and the λh (Buchowski) equation are commonly used for this purpose.[6]

Modified Apelblat Equation: ln(x) = A + B/T + C ln(T) where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters obtained by fitting the experimental data.

λh (Buchowski) Equation: ln[1 + λ(1-x)/x] = λh(1/T - 1/Tm) where λ and h are model parameters, and Tm is the melting point of the solute.

These models are not only useful for interpolating solubility at different temperatures but also for calculating the thermodynamic properties of dissolution, such as the Gibbs free energy, enthalpy, and entropy of dissolution. The study on 3,4-dimethoxycinnamic acid found that the dissolution process in the studied solvents was endothermic and entropy-driven.[6]

Practical Implications and Applications

The solubility data of this compound is crucial for several practical applications:

-

Process Development: In chemical synthesis, solubility data is essential for selecting appropriate solvents for reactions, crystallization, and purification.

-

Formulation Development: In the pharmaceutical and cosmetic industries, solubility in various excipients and solvent systems is a key factor in designing stable and effective formulations. For example, knowledge of its solubility in alcohols, glycols, and esters would be vital for developing topical creams, lotions, or solutions.

-

Preclinical Studies: For in vitro and in vivo studies, understanding the solubility in aqueous buffers and co-solvent systems is necessary for preparing dosing solutions and interpreting biological data.

Conclusion

While direct quantitative solubility data for this compound in a wide range of organic solvents is not yet extensively documented, this technical guide provides a comprehensive framework for its determination and interpretation. By understanding the underlying physicochemical principles, leveraging data from structurally similar molecules like 3,4-dimethoxycinnamic acid, and implementing robust experimental protocols such as the isothermal shake-flask method coupled with a validated HPLC-UV analysis, researchers can reliably determine the solubility profile of this compound. This knowledge is indispensable for advancing the research and development of this compound for its potential applications in the pharmaceutical, cosmetic, and other relevant industries.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Collection - Solubility Behavior, Solvent Effect, and Data Correlation of 3,4-Dimethoxycinnamic Acid in 12 Pure Solvents at Multiple Temperatures - Journal of Chemical & Engineering Data - Figshare [figshare.com]

- 7. enamine.net [enamine.net]

- 8. quora.com [quora.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. benchchem.com [benchchem.com]

- 11. d-nb.info [d-nb.info]

- 12. japsonline.com [japsonline.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic Fingerprinting of 2,4-Dimethylcinnamic Acid: A Technical Guide for Researchers

Abstract

Introduction: The Structural Significance of 2,4-Dimethylcinnamic Acid

This compound belongs to the class of substituted cinnamic acids, which are widely recognized for their diverse biological activities and as valuable precursors in organic synthesis. The presence of the acrylic acid moiety conjugated with a substituted benzene ring imparts unique chemical and physical properties to these molecules. The precise substitution pattern on the aromatic ring, in this case, methyl groups at the C2 and C4 positions, significantly influences the electronic distribution and steric environment of the molecule, which in turn is reflected in its spectroscopic signatures. Accurate interpretation of NMR, IR, and MS data is therefore crucial for confirming the identity and purity of this compound in a research or development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. For this compound, the predicted ¹H NMR spectrum in a common solvent like CDCl₃ would exhibit distinct signals for the aromatic, vinylic, and methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | ~12.0 - 10.0 | broad singlet | - |

| H-α (vinylic) | ~6.3 - 6.5 | doublet | ~16.0 (trans) |

| H-β (vinylic) | ~7.7 - 7.9 | doublet | ~16.0 (trans) |

| H-6 (aromatic) | ~7.4 - 7.6 | doublet | ~8.0 |

| H-5 (aromatic) | ~7.0 - 7.2 | doublet of doublets | ~8.0, ~1.5 |

| H-3 (aromatic) | ~7.0 - 7.1 | singlet | - |

| C4-CH₃ | ~2.3 - 2.5 | singlet | - |

| C2-CH₃ | ~2.2 - 2.4 | singlet | - |

Causality Behind Chemical Shifts and Multiplicities:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature, resulting in a signal at a very high chemical shift. Its broadness is a consequence of hydrogen bonding and chemical exchange with residual water in the solvent.[1]

-

Vinylic Protons (H-α and H-β): The trans-configuration of the double bond is confirmed by the large coupling constant (~16 Hz) between H-α and H-β. H-β is significantly downfield compared to H-α due to the deshielding effect of the adjacent aromatic ring.

-

Aromatic Protons: The substitution pattern on the benzene ring dictates the chemical shifts and splitting patterns of the remaining aromatic protons. The H-6 proton is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent carboxylic acid group. The methyl groups at C2 and C4 are electron-donating, which would slightly shield the aromatic protons relative to unsubstituted cinnamic acid.

-

Methyl Protons (-CH₃): The two methyl groups are in different chemical environments and are expected to appear as sharp singlets in the upfield region of the spectrum.

Diagram 1: Molecular Structure and Proton Labeling of this compound

Caption: Labeled structure of this compound for NMR assignment.

Predicted ¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~170 - 175 |

| C-β (vinylic) | ~140 - 145 |

| C-α (vinylic) | ~115 - 120 |

| C-4 (aromatic) | ~140 - 145 |

| C-2 (aromatic) | ~138 - 142 |

| C-1 (aromatic) | ~130 - 135 |

| C-6 (aromatic) | ~128 - 132 |

| C-5 (aromatic) | ~125 - 130 |

| C-3 (aromatic) | ~120 - 125 |

| C4-CH₃ | ~20 - 25 |

| C2-CH₃ | ~18 - 22 |

Causality Behind Chemical Shifts:

-

Carbonyl Carbon (-COOH): Similar to its proton, the carbonyl carbon is highly deshielded and appears at a very high chemical shift.[2]

-

Vinylic and Aromatic Carbons: These carbons resonate in the characteristic downfield region for sp² hybridized carbons. The specific chemical shifts are influenced by the electronic effects of the substituents. The carbons directly attached to the electron-donating methyl groups (C2 and C4) will be shifted to a different extent compared to the other aromatic carbons.

-

Methyl Carbons (-CH₃): These sp³ hybridized carbons appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

Diagram 2: Workflow for NMR Sample Preparation and Analysis

Caption: Step-by-step workflow for acquiring NMR spectra.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve many organic compounds and its relatively simple solvent signal.[3] For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which has the added benefit of often resolving the carboxylic acid proton as a sharper signal.[4]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field needs to be "locked" onto the deuterium signal of the solvent. The probe is then tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity is optimized through a process called "shimming."

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C spectrum, which typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational modes of molecules. The absorption of IR radiation at specific frequencies corresponds to the vibrations of specific chemical bonds, making it an excellent tool for identifying functional groups.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad, Strong |

| 3100 - 3000 | C-H stretch | Aromatic & Vinylic | Medium |

| 2980 - 2850 | C-H stretch | Methyl | Medium |

| 1710 - 1680 | C=O stretch | Carboxylic Acid | Strong |

| 1640 - 1620 | C=C stretch | Alkene | Medium |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium, Multiple Bands |

| 1300 - 1200 | C-O stretch | Carboxylic Acid | Strong |

| 980 - 960 | C-H bend | trans-Alkene (out-of-plane) | Strong |

Causality Behind Absorption Bands:

-

O-H Stretch: The carboxylic acid O-H stretch is characteristically broad and intense due to strong intermolecular hydrogen bonding, often appearing as a wide trough in the spectrum.[5]

-

C=O Stretch: The carbonyl stretch of the carboxylic acid is a very strong and sharp absorption, a hallmark of this functional group.[6]

-

C=C Stretches: Both the vinylic and aromatic C=C bonds will show absorptions in the 1640-1450 cm⁻¹ region.

-

C-H Bends: The out-of-plane C-H bending vibration for the trans-alkene is a strong and diagnostically useful band.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

Diagram 3: Workflow for ATR-FTIR Analysis

Caption: Procedure for obtaining an IR spectrum using an ATR accessory.

-

Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be recorded. This accounts for any atmospheric and instrumental absorptions.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure anvil is used to ensure intimate contact between the sample and the crystal surface, which is crucial for obtaining a good quality spectrum.[7][8]

-

Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, the crystal must be thoroughly cleaned to avoid cross-contamination.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Plausible Neutral Loss |

| 176 | [M]⁺˙ (Molecular Ion) | - |

| 161 | [M - CH₃]⁺ | CH₃ radical |

| 159 | [M - OH]⁺ | OH radical |

| 131 | [M - COOH]⁺ | COOH radical |

| 115 | [C₉H₇]⁺ | Toluene from rearrangement |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Further fragmentation |

Causality Behind Fragmentation:

-

Molecular Ion Peak: The peak at m/z 176 corresponds to the intact molecule with one electron removed. Aromatic carboxylic acids generally show a discernible molecular ion peak.[9]

-

Loss of Methyl Radical: Cleavage of one of the methyl groups results in a fragment at m/z 161.

-

Loss of Hydroxyl Radical: Alpha-cleavage next to the carbonyl group can lead to the loss of the -OH group, giving a fragment at m/z 159.[1]

-

Loss of Carboxyl Radical: Cleavage of the bond between the vinyl group and the carboxyl group can result in the loss of the entire carboxylic acid moiety, leading to a fragment at m/z 131.

-

Tropylium Ion: A common fragment for alkyl-substituted benzene rings is the tropylium ion at m/z 91.

Experimental Protocol for MS Data Acquisition (EI-MS)

Diagram 4: Workflow for EI-MS Analysis

Caption: General steps for acquiring an electron ionization mass spectrum.

-

Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, often using a direct insertion probe for solid samples.

-

Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺˙), and often imparts enough excess energy to cause fragmentation.[10]

-

Mass Analysis: The positively charged ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic characterization of this compound, as outlined in this guide, provides a robust framework for its unambiguous identification and structural verification. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer researchers and drug development professionals the necessary tools to confidently analyze this compound. A thorough understanding of the principles behind these spectroscopic techniques is essential for accurate data interpretation and for troubleshooting potential experimental challenges. This guide serves as a valuable resource for navigating the analytical landscape of substituted cinnamic acids and underscores the power of spectroscopy in modern chemical science.

References